3,5-Dibromo-2-hydroxybenzonitrile

描述

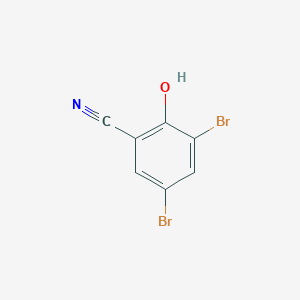

3,5-Dibromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₃Br₂NO. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-hydroxybenzonitrile can be synthesized through the bromination of 2-hydroxybenzonitrile. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process where 2-hydroxybenzonitrile is reacted with bromine in a suitable solvent. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.

化学反应分析

Types of Reactions

3,5-Dibromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Formation of 3,5-diamino-2-hydroxybenzonitrile or 3,5-dithiocyanato-2-hydroxybenzonitrile.

Oxidation Reactions: Formation of 3,5-dibromo-2-hydroxybenzoquinone.

Reduction Reactions: Formation of 3,5-dibromo-2-hydroxybenzylamine.

科学研究应用

Herbicide Efficacy

3,5-Dibromo-2-hydroxybenzonitrile is recognized for its effectiveness as a herbicide, particularly against broadleaf weeds in crops such as cotton and cereals. It is a positional isomer of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is widely used in agriculture due to its ability to control undesirable vegetation at low application rates without harming the crops .

Key Benefits:

- Selective Control: It effectively targets broadleaf weeds while being safe for many crop species.

- Low Application Rates: Its efficacy allows for lower doses compared to other herbicides, reducing environmental impact .

Economic Value

The economic significance of this compound lies in its potential to enhance crop yields by minimizing competition from weeds. The herbicide's effectiveness at low concentrations makes it a cost-efficient option for farmers .

Photocatalytic Degradation

Research indicates that this compound can undergo photocatalytic degradation when exposed to light. This process is significant for environmental remediation, as it can break down phenolic pollutants into less harmful substances .

Mechanism of Degradation:

- The compound is photolabile in daylight, leading to the formation of 3-bromo-2,5-dihydroxybenzonitrile in aqueous solutions.

- The degradation rate is influenced by the substitution pattern on the aromatic ring, with different isomers exhibiting varying reactivity .

Detection in Drinking Water

Studies have shown that this compound and similar compounds are frequently detected in drinking water supplies. This raises concerns about potential health impacts associated with exposure to disinfection byproducts derived from such compounds .

Health Concerns:

- Continuous monitoring is necessary to assess the long-term health effects of exposure.

- Understanding the degradation products formed during photocatalysis can provide insights into their safety and environmental impact.

Comparative Analysis of Isomers

The following table summarizes the key differences between this compound and its isomer, bromoxynil:

| Property | This compound | Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) |

|---|---|---|

| Chemical Structure | Halophenol with hydroxyl group at position 2 | Halophenol with hydroxyl group at position 4 |

| Primary Use | Herbicide and environmental remediation | Herbicide |

| Photochemical Behavior | Photolabile under light exposure | Stable under similar conditions |

| Environmental Impact | Potential for degradation in water | Established herbicidal efficacy |

作用机制

The mechanism of action of 3,5-dibromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the generation of reactive oxygen species, causing oxidative damage to the plant cells and ultimately leading to plant death.

相似化合物的比较

Similar Compounds

3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A widely used herbicide with similar bromine substitutions but at different positions.

3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil): Another herbicide with iodine substitutions instead of bromine.

2,6-Dichlorobenzonitrile (Dichlobenil): A herbicide with chlorine substitutions.

Uniqueness

3,5-Dibromo-2-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective bromination at the 3rd and 5th positions, along with the hydroxyl group at the 2nd position, makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential pharmacophore in drug development.

生物活性

3,5-Dibromo-2-hydroxybenzonitrile, a halophenol compound, has garnered attention due to its biological activity, particularly in herbicidal applications. This article explores the compound's effects on various biological systems, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C7H4Br2N

- Functional Groups : Two bromine atoms and a hydroxyl group attached to a benzene ring.

This structure contributes to its herbicidal properties and potential interactions with biological systems.

Herbicidal Effects

The primary application of this compound is as a herbicide. It operates through several mechanisms:

- Inhibition of Mitochondrial Respiration : Similar compounds, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), have been shown to inhibit malate- and succinate-dependent respiration in plant mitochondria at micromolar concentrations (approximately 20 µM) . This suggests that this compound may exhibit similar inhibitory effects.

- Dicarboxylate Carrier Inhibition : Bromoxynil acts as an inhibitor of the dicarboxylate carrier in mitochondria, affecting metabolic processes essential for plant growth .

1. Cytotoxicity Studies

A study examining the cytotoxic effects of benzonitrile pesticides, including this compound, revealed significant impacts on cell viability in various cell lines. The study employed MTT assays to assess cytotoxicity across different concentrations (10, 25, 50, and 100 mg/L) . The results indicated that exposure to these compounds could lead to decreased cell viability, highlighting potential environmental and health implications.

2. Microbial Dehalogenation

Research has demonstrated that certain bacteria can metabolically debrominate this compound. For instance, Desulfitobacterium chlororespirans was shown to utilize this compound as an electron acceptor for growth under anaerobic conditions . The study reported doubling times of approximately 18.4 hours when grown on bromoxynil and confirmed the reductive dehalogenation process.

Comparative Analysis of Related Compounds

| Compound Name | Chemical Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | C7H4Br2N | Herbicidal | Inhibits mitochondrial respiration |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | C7H4Br2O | Herbicidal | Inhibits dicarboxylate carrier |

| Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) | C7H4I2O | Herbicidal | Similar mechanisms to bromoxynil |

属性

IUPAC Name |

3,5-dibromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWHVRXNOVUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382041 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40718-08-9 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。